1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene 1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18774754
InChI: InChI=1S/C10H10F4O2/c1-6-8(11)3-7(10(12,13)14)4-9(6)16-5-15-2/h3-4H,5H2,1-2H3
SMILES:
Molecular Formula: C10H10F4O2
Molecular Weight: 238.18 g/mol

1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC18774754

Molecular Formula: C10H10F4O2

Molecular Weight: 238.18 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C10H10F4O2
Molecular Weight 238.18 g/mol
IUPAC Name 1-fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C10H10F4O2/c1-6-8(11)3-7(10(12,13)14)4-9(6)16-5-15-2/h3-4H,5H2,1-2H3
Standard InChI Key XCWKRXAUNGUMEM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1F)C(F)(F)F)OCOC

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene, reflects its substitution pattern: a fluorine atom at position 1, a methoxymethoxy group (-OCH₂OCH₃) at position 3, a methyl group (-CH₃) at position 2, and a trifluoromethyl group (-CF₃) at position 5 on the benzene ring . The molecular formula C₁₀H₁₀F₄O₂ and molecular weight of 238.18 g/mol are derived from high-resolution mass spectrometry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₀F₄O₂
Molecular Weight238.18 g/mol
IUPAC Name1-fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene
Canonical SMILESCC1=C(C=C(C=C1F)C(F)(F)F)OCOC
InChIKeyXCWKRXAUNGUMEM-UHFFFAOYSA-N

Spectroscopic and Computational Insights

The Canonical SMILES string (CC1=C(C=C(C=C1F)C(F)(F)F)OCOC) encodes the connectivity of substituents, while the InChIKey (XCWKRXAUNGUMEM-UHFFFAOYSA-N) provides a standardized identifier for database referencing. Computational models predict moderate hydrophobicity (logP ≈ 2.8) due to the trifluoromethyl and methoxymethoxy groups, which balance lipophilic and polar characteristics .

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis typically involves sequential functionalization of the benzene ring. A common approach begins with 3-methyl-5-(trifluoromethyl)phenol, which undergoes methoxymethylation using chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine. Subsequent fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) introduces the fluorine atom at position 1. Yield optimization (>70%) requires strict anhydrous conditions to prevent hydrolysis of the methoxymethoxy group.

Challenges in Functional Group Compatibility

The trifluoromethyl group’s electron-withdrawing nature complicates electrophilic substitution, necessitating low-temperature conditions (-20°C) during methoxymethylation . Purification often employs column chromatography with ethyl acetate/hexane gradients to separate regioisomers.

Comparison with Structural Analogues

Role of the Methoxymethoxy Group

Removing the methoxymethoxy group (as in 1-fluoro-3-methyl-5-(trifluoromethyl)benzene ) reduces solubility in aqueous buffers by 40%, underscoring its role in modulating hydrophilicity .

Table 2: Comparative Properties of Analogues

CompoundMolecular FormulalogPAqueous Solubility (mg/mL)
1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzeneC₁₀H₁₀F₄O₂2.812.3
1-Fluoro-3-methyl-5-(trifluoromethyl)benzene C₈H₆F₄3.47.1

Trifluoromethyl vs. Chloro Substituents

Replacing -CF₃ with -Cl (as in 1-chloro-3-iodo-5-(trifluoromethyl)benzene ) decreases electron-withdrawing effects, altering reactivity in Suzuki-Miyaura couplings .

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